Tazobactam acid

Description

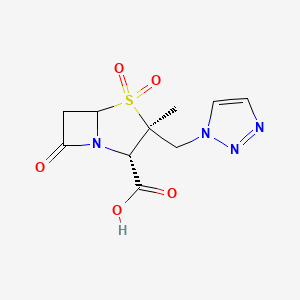

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZKKCYTLCDGQ-CFGJQEBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Chemical Synthesis of Tazobactam Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazobactam (B1681243) is a potent, irreversible inhibitor of a broad spectrum of bacterial β-lactamases. Its introduction into clinical practice, primarily in combination with β-lactam antibiotics such as piperacillin, has been a significant advancement in the fight against antibiotic resistance. This technical guide provides an in-depth overview of the discovery of tazobactam by Taiho Pharmaceutical and details the various chemical synthesis routes developed for its industrial production. The document includes a compilation of quantitative data, detailed experimental protocols for key synthetic steps, and visualizations of synthetic pathways and the mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery of Tazobactam

Tazobactam, a penicillanic acid sulfone, was discovered by researchers at the Japanese pharmaceutical company Taiho Pharmaceutical Co., Ltd.[1][2][3][4] It is structurally related to sulbactam, another β-lactamase inhibitor. The development of tazobactam was a result of extensive research programs aimed at identifying novel β-lactamase inhibitors that could overcome the growing problem of bacterial resistance to β-lactam antibiotics. While specific details of the initial screening program are not extensively published, the discovery was part of a broader effort in the 1970s and 1980s to find microbial products or synthetic compounds that could protect β-lactam antibiotics from enzymatic degradation.[5] Tazobactam was patented in 1982 and approved for medical use in 1992, a testament to its potent inhibitory activity against a wide range of β-lactamases.[6]

Mechanism of Action

Tazobactam's primary role is to inhibit bacterial β-lactamase enzymes.[6][7] These enzymes are produced by resistant bacteria and hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. Tazobactam itself possesses weak antibacterial activity and is therefore used in combination with β-lactam antibiotics.

The mechanism of inhibition involves tazobactam acting as a "suicide inhibitor." It is recognized as a substrate by the β-lactamase enzyme. The enzyme attacks the β-lactam ring of tazobactam, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is stable and does not readily undergo hydrolysis, thus irreversibly inactivating the enzyme.[7] This allows the partner antibiotic, such as piperacillin, to effectively reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Chemical Synthesis of Tazobactam Acid

Several synthetic routes for this compound have been developed, starting from readily available precursors such as 6-aminopenicillanic acid (6-APA), penicillin G, and sulbactam. The following sections detail the key strategies and provide representative experimental protocols.

Synthesis from Penicillin G or 6-APA

A common and industrially significant route to tazobactam initiates from penicillin G or its derivative, 6-APA. This pathway involves several key transformations, including the protection of the carboxylic acid, modification at the C6 position, oxidation of the sulfide (B99878) to a sulfone, and the introduction of the triazole moiety.

3.1.1. Synthetic Workflow

3.1.2. Key Experimental Protocols

-

Step 1: Esterification of 6-APA

-

Protocol: 6-APA is reacted with diphenyldiazomethane in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to yield the corresponding diphenylmethyl ester. The reaction is typically carried out at room temperature.

-

Quantitative Data: Yields for this step are generally high, often exceeding 90%.

-

-

Step 2: Oxidation to Penicillanic Acid Diphenylmethyl Ester Sulfoxide

-

Protocol: The penicillanic acid diphenylmethyl ester is oxidized to the sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a chlorinated solvent. The reaction is performed at low temperatures (0-5 °C) to control selectivity.

-

Quantitative Data: This oxidation step typically proceeds with yields in the range of 85-95%.

-

-

Step 3: Chloromethylation

-

Protocol: The sulfoxide is subjected to a Pummerer-type rearrangement followed by chlorination. This can be achieved by reacting the sulfoxide with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid.

-

Quantitative Data: Yields for the chloromethylation step can vary but are generally in the range of 60-75%.

-

-

Step 4: Azidation

-

Protocol: The 2β-chloromethyl derivative is converted to the 2β-azidomethyl compound by reaction with sodium azide (B81097) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Quantitative Data: The azidation reaction is usually efficient, with yields often greater than 80%.

-

-

Step 5: Oxidation to the Sulfone

-

Protocol: The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent like potassium permanganate (B83412) or peracetic acid in a suitable solvent system. Careful control of reaction conditions is necessary to avoid over-oxidation.

-

Quantitative Data: Yields for the sulfone formation are typically in the range of 70-85%.

-

-

Step 6: [3+2] Cycloaddition

-

Protocol: The 2β-azidomethyl sulfone undergoes a [3+2] cycloaddition reaction with acetylene (B1199291) or a synthetic equivalent to form the triazole ring of tazobactam diphenylmethyl ester. This reaction is often carried out under pressure and at elevated temperatures.

-

Quantitative Data: The cycloaddition step can have variable yields, generally ranging from 50% to 70%.

-

-

Step 7: Deprotection

-

Protocol: The diphenylmethyl ester protecting group is removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) or by acid-catalyzed cleavage to afford the final this compound.

-

Quantitative Data: Deprotection is typically a high-yielding step, with yields often exceeding 90%.

-

Synthesis from Sulbactam

An alternative approach utilizes sulbactam, a structurally similar β-lactamase inhibitor, as the starting material. This route involves the functionalization of one of the methyl groups of sulbactam.

3.2.1. Synthetic Workflow

3.2.2. Key Experimental Considerations

This route requires the selective functionalization of one of the two methyl groups of sulbactam, which can be challenging and may lead to a mixture of products, thereby impacting the overall yield. The subsequent steps of azidation, cycloaddition, and deprotection are analogous to those described in the synthesis from 6-APA.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of tazobactam starting from 6-APA. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | 6-APA | Penicillanic Acid Diphenylmethyl Ester | >90 |

| 2 | Oxidation | Penicillanic Acid Diphenylmethyl Ester | Penicillanic Acid Diphenylmethyl Ester Sulfoxide | 85-95 |

| 3 | Chloromethylation | Penicillanic Acid Diphenylmethyl Ester Sulfoxide | 2β-Chloromethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 60-75 |

| 4 | Azidation | 2β-Chloromethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | >80 |

| 5 | Oxidation | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester-1,1-dioxide | 70-85 |

| 6 | [3+2] Cycloaddition | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester-1,1-dioxide | Tazobactam Diphenylmethyl Ester | 50-70 |

| 7 | Deprotection | Tazobactam Diphenylmethyl Ester | This compound | >90 |

Spectroscopic Data of this compound

The structure of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Technique | Key Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 1.34 (s, 3H, CH₃), 3.34 & 3.71 (dd, 2H, CH₂-CO), 4.79 (s, 1H, CH-COOH), 4.92 & 5.24 (dd, 2H, CH₂-N), 5.18 (s, 1H, N-CH-SO₂), 7.79 & 8.09 (2s, 2H, Triazole ring) |

| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 16.1, 38.3, 50.2, 60.2, 62.3, 64.9, 127.2, 133.7, 168.3, 171.8 |

| Mass Spectrometry (ESI) | m/z: 301.06 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | 3440 (O-H), 1770 (β-lactam C=O), 1730 (carboxyl C=O), 1320 & 1140 (SO₂) |

Conclusion

The discovery of tazobactam by Taiho Pharmaceutical provided a crucial tool in combating bacterial resistance to β-lactam antibiotics. The development of multiple synthetic routes, particularly those starting from readily available penicillin derivatives, has enabled its large-scale production and widespread clinical use. This guide has outlined the key aspects of its discovery and the detailed chemistry of its synthesis, providing a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into more efficient and greener synthetic methodologies continues to be an area of active investigation.

References

- 1. CN105085544A - Synthesis method of tazobactam diphenylmethyl ester - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Tazobactam Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazobactam acid is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to β-lactam antibiotics. Its efficacy and formulation stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical identity, solubility, melting point, pKa, and stability. Detailed methodologies for the determination of these properties are presented, alongside visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research, development, and quality control purposes.

Chemical Identity

This compound is a penicillanic acid sulfone derivative.[1] Its fundamental chemical and physical identifiers are summarized below.

| Property | Value |

| IUPAC Name | (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[][3] |

| Chemical Formula | C₁₀H₁₂N₄O₅S[4][5][6][7] |

| Molecular Weight | 300.29 g/mol [4][8][6][7][] |

| CAS Number | 89786-04-9[][6][10] |

| Appearance | White to off-white crystalline powder[][11][10][12] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its development as a pharmaceutical agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Quantitative Physicochemical Data

The key physicochemical parameters of this compound are presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 115-145°C[10][12][13][14]; >170°C (decomposition)[][] | [][][10][12][13][14] |

| pKa | 2.1[3], 2.33 ± 0.40 (Predicted)[12][13][14], 2.86 (Strongest Acidic)[15] | [3][12][13][14][15] |

| Density | 1.92 ± 0.1 g/cm³[][][10][13][14] | [][][10][13][14] |

| Boiling Point | 707.1 ± 70.0°C[][] | [][] |

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and delivery.

| Solvent | Solubility Description |

| Water | Soluble[10][12][13][14], Very slightly soluble[11] |

| DMSO | Soluble (35 mg/mL)[][], Slightly soluble (Heated)[12][13][14], 55 mg/mL (Sonication recommended)[16] |

| Methanol | Soluble[][], Slightly soluble[11], Slightly soluble (Heated, Sonicated)[12][13][14] |

| Ethanol | Slightly soluble[11] |

| Acetone | Slightly soluble[11] |

| N,N-dimethylformamide | Freely soluble[11] |

Note: The sodium salt of Tazobactam is very soluble in water and soluble in alcohol.[17][18]

Stability Profile

This compound is susceptible to degradation under certain conditions. It is noted to be light-sensitive.[12][13][14] Degradation pathways can include hydrolysis of the β-lactam ring.[19][20] Forced degradation studies have shown that Tazobactam degrades in the presence of acid, base, and oxidative stress.[21][22] For instance, one study noted that Tazobactam was degraded within one hour in 1 N HCl at room temperature.[22]

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections outline methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, potentiometric titration is a suitable method.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as a co-solvent mixture if aqueous solubility is low, to a known concentration (e.g., 1 mM).[23]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]

-

Titration Setup: Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved carbon dioxide.[23]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.[23]

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The inflection point of the curve corresponds to the equivalence point.

Determination of Solubility by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[24]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., water, buffers of different pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[24] The presence of undissolved solid should be confirmed visually.[24]

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the decrease in the concentration of this compound and to detect the formation of degradation products over time.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[21]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., Methanol).[21] The exact ratio should be optimized for good resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 231 nm).[21]

-

-

Forced Degradation Studies: Subject this compound solutions to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), heat, and light.[21][26]

-

Method Validation: Validate the HPLC method according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21][25] The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Mechanism of Action: β-Lactamase Inhibition

Tazobactam itself has weak antibacterial activity.[3] Its primary role is to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[3][10] Tazobactam contains a β-lactam ring that irreversibly binds to the active site of the β-lactamase enzyme, thereby inactivating it.[1][18] This allows the partner antibiotic (e.g., piperacillin) to exert its antibacterial effect on the pathogen.[7][18]

Conclusion

The physicochemical properties of this compound are fundamental to its role as an effective β-lactamase inhibitor. This guide has provided a detailed summary of its key characteristics and the experimental protocols required for their determination. A thorough understanding and application of this knowledge are essential for the successful development, formulation, and clinical application of Tazobactam-containing antibacterial therapies. The provided diagrams offer a clear visual representation of complex processes, aiding in the comprehension of its mechanism and analytical workflows.

References

- 1. echemi.com [echemi.com]

- 3. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. biocompare.com [biocompare.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Tazobactam - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 10. This compound CAS 89786-04-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. This compound - Buy this compound, 89786-04-9, C10H12N4O5S Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 12. Cas 89786-04-9,this compound | lookchem [lookchem.com]

- 13. alfa-chemical.com [alfa-chemical.com]

- 14. This compound | 89786-04-9 [chemicalbook.com]

- 15. Human Metabolome Database: Showing metabocard for Tazobactam (HMDB0015544) [hmdb.ca]

- 16. Tazobactam | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 17. Tazobactam Sodium [doi.usp.org]

- 18. toku-e.com [toku-e.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Zosyn® (piperacillin/tazobactam) reformulation: Expanded compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchr.org [jchr.org]

- 22. mdpi.com [mdpi.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. scielo.br [scielo.br]

- 26. ijrpb.com [ijrpb.com]

The Structure-Activity Relationship of Tazobactam: A Technical Guide to a Potent β-Lactamase Inhibitor

For Immediate Release

Abstract

Tazobactam (B1681243), a penicillanic acid sulfone, is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. Its primary clinical role is to protect β-lactam antibiotics, such as piperacillin, from enzymatic degradation, thereby restoring or extending their spectrum of activity against resistant pathogens. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tazobactam acid. It consolidates quantitative inhibitory data, details key experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and infectious diseases.

Introduction to Tazobactam and β-Lactamase Inhibition

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has necessitated the development of compounds that can neutralize these enzymes. β-Lactamases hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective.[1] Tazobactam is a third-generation β-lactamase inhibitor that acts as a "suicide inhibitor" or mechanism-based inactivator.[1][2] Structurally similar to penicillins, it is recognized by the active site of serine-based β-lactamases.[1] The ensuing enzymatic reaction leads to the formation of a stable, covalent acyl-enzyme intermediate that does not readily deacylate, thus irreversibly inactivating the enzyme.[1][3] This guide delves into the specific structural features of tazobactam that are critical for this potent inhibitory activity.

Core Structure and Key Functional Groups

The chemical structure of this compound is (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide.[3] Its core is a penam (B1241934) nucleus, but with critical modifications that differentiate it from simple penicillins and other inhibitors like sulbactam.

The key functional groups contributing to its activity are:

-

The β-Lactam Ring: Essential for recognition and binding to the active site serine of the β-lactamase.

-

The Sulfone Group: The oxidation of the thiazolidine (B150603) ring sulfur to a sulfone is a critical feature. This group enhances the reactivity of the β-lactam ring, making it a better acylating agent. It also acts as a good leaving group during the subsequent fragmentation of the acyl-enzyme intermediate, which is crucial for irreversible inactivation.

-

The 1,2,3-Triazole Ring: This substituent at the C-3 position plays a significant role in the overall potency and spectrum of tazobactam's activity.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of tazobactam and its comparison to other penam-based inhibitors, clavulanic acid and sulbactam, are best illustrated through their 50% inhibitory concentration (IC50) values against various β-lactamases. Tazobactam demonstrates potent inhibition against Class A (penicillinases and extended-spectrum β-lactamases) and some Class C (cephalosporinases) enzymes.[4][5]

| β-Lactamase Enzyme | Inhibitor | IC50 (μM) |

| Conventional Spectrum | ||

| TEM-1 | Clavulanic Acid | 0.08 |

| Sulbactam | 4.8 | |

| Tazobactam | 0.1 | |

| SHV-1 | Clavulanic Acid | 0.01 |

| Sulbactam | 5.8 | |

| Tazobactam | 0.07 | |

| Extended Spectrum (TEM-derived) | ||

| TEM-3 | Clavulanic Acid | 0.04 |

| Sulbactam | 0.8 | |

| Tazobactam | 0.05 | |

| TEM-4 | Clavulanic Acid | 0.05 |

| Sulbactam | 0.7 | |

| Tazobactam | 0.06 | |

| TEM-5 | Clavulanic Acid | 0.12 |

| Sulbactam | 1.5 | |

| Tazobactam | 0.1 | |

| TEM-9 | Clavulanic Acid | 0.05 |

| Sulbactam | 0.9 | |

| Tazobactam | 0.06 | |

| TEM-12 | Clavulanic Acid | 0.03 |

| Sulbactam | 0.5 | |

| Tazobactam | 0.04 | |

| Extended Spectrum (SHV-derived) | ||

| SHV-2 | Clavulanic Acid | 0.02 |

| Sulbactam | 0.4 | |

| Tazobactam | 0.03 | |

| SHV-3 | Clavulanic Acid | 0.03 |

| Sulbactam | 0.6 | |

| Tazobactam | 0.04 | |

| SHV-4 | Clavulanic Acid | 0.04 |

| Sulbactam | 0.7 | |

| Tazobactam | 0.05 | |

| SHV-5 | Clavulanic Acid | 0.02 |

| Sulbactam | 0.3 | |

| Tazobactam | 0.03 |

Data summarized from "A Head-to-Head Comparison of Penam-Based Beta-Lactamase Inhibitors"[6]

As the data indicates, tazobactam's potency against both conventional and extended-spectrum TEM and SHV β-lactamases is comparable to that of clavulanic acid and significantly superior to sulbactam.[6][7]

Mechanism of Action: A Step-by-Step Pathway

Tazobactam functions as a progressive, irreversible inhibitor. The process begins with reversible binding to the enzyme, followed by acylation of the active site serine, and culminates in a series of chemical rearrangements that prevent enzyme regeneration.

The key steps in the mechanism are:

-

Binding: Tazobactam binds to the active site of the β-lactamase, forming a non-covalent Michaelis complex.

-

Acylation: The catalytic serine residue (Ser70 in many Class A enzymes) attacks the carbonyl carbon of the β-lactam ring, opening the ring and forming a covalent acyl-enzyme intermediate.[8]

-

Rearrangement: This is the crucial step for irreversible inhibition. The initial acyl-enzyme intermediate is unstable and undergoes a rapid chemical rearrangement. This involves the opening of the second (thiazolidine) ring, facilitated by the sulfone group acting as an effective leaving group. This rearrangement leads to the formation of a stable, conjugated imine or enamine species.[3][9]

-

Inactivation: The rearranged, covalently bound adduct is very stable and deacylates extremely slowly, if at all. This effectively sequesters the enzyme, leading to its permanent inactivation.[1]

Experimental Protocols: Determining Inhibitory Potency

The inhibitory activity of tazobactam and its analogs is typically quantified by determining their IC50 values. A standard method for this is the spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963).

Protocol for IC50 Determination using Nitrocefin Assay

Objective: To determine the concentration of tazobactam required to inhibit 50% of the activity of a specific β-lactamase enzyme.

Materials:

-

Purified β-lactamase (e.g., TEM-1, SHV-1)

-

This compound

-

Nitrocefin (stock solution in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~490 nm

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of tazobactam in DMSO (e.g., 10 mM).

-

Create a series of dilutions of the tazobactam stock solution in Assay Buffer to achieve a range of final assay concentrations.

-

Prepare a working solution of the β-lactamase enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over the measurement period.

-

Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM final concentration).

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the diluted tazobactam solutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

-

Add the β-lactamase working solution to all wells except the negative control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the nitrocefin working solution to all wells.

-

Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at ~490 nm in kinetic mode. Record readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each tazobactam concentration relative to the uninhibited positive control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).

-

References

- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. benchchem.com [benchchem.com]

- 7. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular structure of the acyl-enzyme intermediate in beta-lactam hydrolysis at 1.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The In Vitro Antibacterial Spectrum of Tazobactam Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of tazobactam (B1681243) acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms and workflows.

Tazobactam is a potent inhibitor of a wide range of bacterial β-lactamases.[1] While its primary therapeutic role is in combination with β-lactam antibiotics to protect them from enzymatic degradation, tazobactam itself possesses a degree of intrinsic antibacterial activity.[2][3] This guide will explore both the inherent activity of tazobactam acid and its synergistic effects when combined with piperacillin (B28561) and ceftolozane.

Experimental Protocols

Accurate determination of the in vitro antibacterial spectrum of tazobactam and its partner antibiotics relies on standardized and reproducible experimental methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of this compound and/or the combination agent (piperacillin-tazobactam, ceftolozane-tazobactam) at a high concentration in a suitable solvent.

-

Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select several well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

4. MIC Determination:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (Based on EUCAST Guidelines)

This method is an alternative to broth microdilution for MIC determination.

1. Preparation of Agar Plates:

-

Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.

-

A control plate with no antimicrobial agent is also prepared.

2. Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface.

3. Inoculation and Incubation:

-

Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.

-

Allow the inoculum spots to dry completely before inverting the plates for incubation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. MIC Determination:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

-

Prepare flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control flask without the antimicrobial agent.

2. Inoculation:

-

Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

3. Sampling and Viable Cell Counting:

-

Incubate the flasks at 35°C ± 2°C in a shaking incubator.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto MHA.

-

Incubate the plates overnight and count the number of viable colonies (CFU/mL).

4. Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation: In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound, both alone and in combination with piperacillin and ceftolozane, against a range of clinically relevant bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).

Intrinsic Antibacterial Activity of this compound

Tazobactam's intrinsic antibacterial activity is generally considered weak against most bacterial species. However, it does exhibit some activity, particularly against certain organisms like Acinetobacter baumannii.[2] This activity is attributed to its ability to bind to penicillin-binding proteins (PBPs), specifically PBP2, which is involved in bacterial cell wall synthesis.[3]

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Acinetobacter baumannii | 2 - 256 | 128 | >256 |

| Escherichia coli | >128 | >128 | >128 |

| Bacteroides fragilis | 32 - >128 | 64 | >128 |

Note: Data on the intrinsic activity of this compound is limited as it is primarily studied as a β-lactamase inhibitor.

In Vitro Activity of Piperacillin-Tazobactam

The combination of piperacillin with tazobactam significantly expands its spectrum of activity to include many β-lactamase-producing bacteria.[4]

Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤0.25 - 8 | 1 | 2 |

| Streptococcus pneumoniae | ≤0.06 - 2 | ≤0.06 | 0.5 |

| Enterococcus faecalis | 1 - 16 | 4 | 8 |

Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.25 - 64 | ≤0.25 | 4 |

| Klebsiella pneumoniae | ≤0.25 - >64 | 1 | 16 |

| Pseudomonas aeruginosa | ≤0.5 - >128 | 4 | 32 |

| Enterobacter cloacae | ≤0.25 - >64 | 1 | 32 |

| Haemophilus influenzae | ≤0.06 - 1 | ≤0.06 | 0.25 |

Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | ≤0.12 - 32 | 0.5 | 8 |

| Clostridium perfringens | ≤0.12 - 4 | 0.25 | 1 |

| Prevotella spp. | ≤0.06 - 8 | 0.25 | 2 |

In Vitro Activity of Ceftolozane-Tazobactam

Ceftolozane-tazobactam is a novel combination with potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.

Gram-Positive Bacteria

Ceftolozane-tazobactam has limited clinically significant activity against most Gram-positive bacteria.

Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.12 - >32 | 0.25 | 0.5 |

| Klebsiella pneumoniae | ≤0.25 - >32 | 0.5 | >32 |

| Pseudomonas aeruginosa | ≤0.12 - >32 | 0.5 | 2 |

| Enterobacter cloacae | ≤0.25 - >32 | 0.5 | 4 |

| Proteus mirabilis | ≤0.12 - 4 | 0.25 | 0.5 |

Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | ≤0.25 - 2 | 1 | 2 |

| Bacteroides thetaiotaomicron | 1 - >64 | 16 | 64 |

| Fusobacterium spp. | ≤0.12 - 1 | 0.25 | 0.5 |

| Prevotella spp. | ≤0.015 - 0.5 | 0.03 | 0.06 |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and mechanisms related to the in vitro antibacterial activity of tazobactam.

Workflow for In Vitro Antibacterial Susceptibility Testing.

References

- 1. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activities of the beta-lactamase inhibitors clavulanic acid, sulbactam, and tazobactam alone or in combination with beta-lactams against epidemiologically characterized multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro activity of piperacillin/tazobactam against isolates from patients enrolled in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Tazobactam Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam (B1681243) acid is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases.[1][2] While possessing minimal intrinsic antibacterial activity itself, its primary role is to act as a 'suicide' substrate for these enzymes, protecting co-administered β-lactam antibiotics from enzymatic degradation.[1] This synergistic action restores or extends the spectrum of activity of antibiotics like piperacillin (B28561) and ceftolozane (B606591) against many clinically significant pathogens that have acquired resistance through β-lactamase production.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of tazobactam acid, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Pharmacokinetic Properties

The pharmacokinetics of tazobactam are characterized by its distribution throughout the body, limited metabolism, and primary elimination through the kidneys. Co-administration with β-lactam antibiotics can influence its pharmacokinetic profile.

Table 1: Summary of Key Pharmacokinetic Parameters of Tazobactam

| Parameter | Value | Population/Conditions | Source |

| Half-life (t½) | 0.9 - 15.0 hours | Obese Patients | [4] |

| 5.6 ± 1.3 hours | Anuric ICU patients on CVVHD | [5] | |

| 7.3 (4.6–11.8) hours | Critically ill patients on CVVHDF | [6] | |

| Volume of Distribution (Vd) | 11.5 - 60.1 L | Obese Patients | [4] |

| 0.32 (0.24–0.36) L/kg | Critically ill patients on CVVHDF | [6] | |

| 27.0 ± 10.6 L | Obese Patients | [4] | |

| Total Clearance (CL) | 134.2 ml/min | With piperacillin | [7] |

| 203.5 ml/min | Administered alone | [7] | |

| 3.8 (3.3–4.2) L/h | Critically ill patients on CVVHDF | [6] | |

| Protein Binding | ~30% | Healthy individuals | [8] |

| 8.0% | General patient population | [9] | |

| Metabolism | Limited | General population | [2] |

| Elimination | Primarily renal (unchanged drug) | General population | [2] |

Pharmacodynamic Properties

The primary pharmacodynamic index associated with the efficacy of tazobactam is the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > threshold).[10][11][12][13] This threshold concentration is dependent on the level of β-lactamase expression by the target pathogen.

Table 2: Tazobactam Pharmacodynamic Targets (%fT > Threshold)

| Target Pathogen Condition | Tazobactam Concentration Threshold | %fT for Efficacy | Source |

| Low-level CTX-M-15-producing E. coli | 0.25 µg/mL | 44.9% (net bacterial stasis) | [10][12] |

| Moderate-level CTX-M-15-producing E. coli | 0.5 µg/mL | 62.9% (1-log10 CFU decrease) | [10][12] |

| High-level CTX-M-15-producing E. coli | 2.0 µg/mL | 84.9% (2-log10 CFU decrease) | [10][12] |

| High-level β-lactamase-producing E. coli | 2.0 µg/mL | 85% (2-log10 CFU decrease) | [13] |

Mechanism of Action

Tazobactam's mechanism of action is centered on its ability to irreversibly inactivate bacterial β-lactamase enzymes. This protects the co-administered β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell lysis.[1]

References

- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of High-Dose Piperacillin–Tazobactam in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Piperacillin-Tazobactam in Anuric Intensive Care Patients during Continuous Venovenous Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Pharmacokinetics and tissue penetration of tazobactam administered alone and with piperacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Integral Pharmacokinetic Analysis of Piperacillin and Tazobactam in Plasma and Urine in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Population Pharmacokinetics and Pharmacodynamic Approach To Optimize Tazobactam Activity in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

Tazobactam Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tazobactam acid, a pivotal β-lactamase inhibitor. This document consolidates critical data, including its chemical properties, mechanism of action, and relevant experimental protocols, to support research and development activities in the field of antibacterial drug discovery.

Core Properties of this compound

Tazobactam is a penicillanic acid sulfone derivative that potently inhibits the activity of a wide range of bacterial β-lactamase enzymes.[1][2][3] It is structurally similar to other β-lactam antibiotics but possesses weak intrinsic antibacterial activity.[4] Its primary role is to protect β-lactam antibiotics from degradation by β-lactamase-producing bacteria, thereby restoring or extending their spectrum of activity.[2][3]

| Property | Value | Reference |

| CAS Number | 89786-04-9 | [1][2][5] |

| Molecular Formula | C10H12N4O5S | [1][2][5] |

| Molecular Weight | 300.29 g/mol | [1][2][5] |

Mechanism of Action

Tazobactam functions as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes.[1] This inactivation occurs through the formation of a stable, covalent acyl-enzyme intermediate, which prevents the enzyme from hydrolyzing the β-lactam ring of partner antibiotics, such as piperacillin.[1] By neutralizing these resistance-conferring enzymes, Tazobactam enables the partner antibiotic to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis.[1][4]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic (PK/PD) properties of Tazobactam are crucial for its clinical efficacy. It is typically administered intravenously in combination with a β-lactam antibiotic.

| Parameter | Description | Typical Value (in combination with Piperacillin) |

| Half-life | Time for plasma concentration to reduce by half | ~1 hour |

| Protein Binding | Percentage of drug bound to plasma proteins | ~30% |

| Metabolism | Extent of metabolic conversion in the body | Not extensively metabolized |

| Elimination | Primary route of excretion from the body | Primarily renal excretion, largely unchanged |

| Volume of Distribution | Apparent volume into which the drug distributes | ~0.37 ± 0.14 L/kg |

| PK/PD Index | Parameter correlating with efficacy | %fT > threshold (percentage of time the free drug concentration remains above a threshold) |

Note: Pharmacokinetic parameters can vary based on patient factors such as renal function.

Experimental Protocols

This protocol provides a general framework for the simultaneous determination of Tazobactam and a partner antibiotic (e.g., Piperacillin) in human plasma.

1. Materials and Reagents:

-

Tazobactam and Piperacillin reference standards

-

Internal standard (e.g., Penicillin G)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Human plasma (drug-free)

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water with 0.1% TFA.

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 218 nm

-

Injection Volume: 20 µL

3. Sample Preparation:

- To 300 µL of plasma sample, add the internal standard.

- Precipitate proteins by adding acetonitrile.

- Vortex mix and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.

- Inject the reconstituted sample into the HPLC system.

4. Calibration and Quantification:

- Prepare a series of calibration standards by spiking known concentrations of Tazobactam and Piperacillin into drug-free plasma.

- Process the calibration standards using the same sample preparation procedure.

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

- Determine the concentration of Tazobactam in the unknown samples by interpolating from the calibration curve.

Sample [label="Plasma Sample", fillcolor="#F1F3F4"];

Spike [label="Spike with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deproteinate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

Evaporate [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"];

Reconstitute [label="Reconstitution\nin Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];

Inject [label="HPLC Injection", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample -> Spike -> Deproteinate -> Centrifuge -> Evaporate -> Reconstitute -> Inject -> Analyze;

}

This colorimetric assay measures the ability of Tazobactam to inhibit a specific β-lactamase enzyme using the chromogenic substrate nitrocefin (B1678963).

1. Materials and Reagents:

-

Tazobactam

-

Purified β-lactamase enzyme (e.g., TEM-1)

-

Nitrocefin

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

2. Assay Protocol:

- Prepare a stock solution of Tazobactam in the assay buffer.

- In the wells of a microplate, add a fixed concentration of the β-lactamase enzyme.

- Add varying concentrations of Tazobactam to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.

- Initiate the reaction by adding a solution of nitrocefin to each well.

- Monitor the change in absorbance at 490 nm over time in a microplate reader. The hydrolysis of nitrocefin results in a color change.

- Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background).

3. Data Analysis:

- Calculate the rate of nitrocefin hydrolysis for each Tazobactam concentration.

- Determine the percentage of inhibition relative to the control with no inhibitor.

- Plot the percentage of inhibition against the logarithm of the Tazobactam concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Synthesis Overview

The synthesis of Tazobactam is a multi-step process that often starts from 6-aminopenicillanic acid (6-APA), a readily available precursor from penicillin fermentation. While several synthetic routes have been developed, a common strategy involves the modification of the penicillin core structure to introduce the triazole ring and the sulfone group.

This guide serves as a foundational resource for professionals engaged in the study and development of β-lactamase inhibitors. The provided data and protocols are intended to facilitate further research and innovation in combating bacterial resistance.

References

The Sentinel Against Resistance: A Technical Guide to Tazobactam Acid's Role in Modern Antibiotics

Foreword: The escalating crisis of antibiotic resistance necessitates a deeper understanding of the tools at our disposal. Among the most critical are the β-lactamase inhibitors, compounds that restore the efficacy of our most trusted β-lactam antibiotics. This technical guide provides an in-depth review of tazobactam (B1681243) acid, a pivotal β-lactamase inhibitor. We will explore its mechanism of action, the experimental protocols used to verify its efficacy, and its crucial role in overcoming bacterial resistance, with a focus on its application in combination therapies such as piperacillin-tazobactam (B1260346) and ceftolozane-tazobactam. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against infectious diseases.

Introduction to β-Lactamase-Mediated Resistance

β-lactam antibiotics, characterized by the four-membered β-lactam ring, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the synthesis of the peptidoglycan cell wall.[1] By disrupting this process, β-lactams compromise the structural integrity of the bacterial cell, leading to lysis and death.[1]

However, bacteria have evolved a formidable defense: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2] The proliferation of bacteria producing extended-spectrum β-lactamases (ESBLs), which can degrade a wide range of penicillins and cephalosporins, has created a significant clinical challenge. To counter this, β-lactamase inhibitors were developed. These molecules act as "suicide inhibitors"; they are recognized by β-lactamases but, upon binding, form a stable, inactive complex with the enzyme, thereby protecting the partner antibiotic from degradation.[3] Tazobactam is a potent, irreversible inhibitor of many clinically significant β-lactamases.[2]

Tazobactam Acid: A Chemical and Pharmacological Profile

Tazobactam is a penicillanic acid sulfone derivative, structurally similar to sulbactam (B1307). It is a more potent inhibitor of β-lactamases than sulbactam and possesses a slightly broader spectrum of activity than clavulanic acid.[4] While it has minimal intrinsic antibacterial activity, its power lies in its ability to protect partner antibiotics.[5] Tazobactam is primarily effective against Ambler Class A serine β-lactamases (such as TEM and SHV types) and some Class C (cephalosporinases) and Class D enzymes.[1][2]

Chemical Properties of this compound:

-

Molecular Formula: C₁₀H₁₂N₄O₅S

-

Molecular Weight: 300.29 g/mol

-

Appearance: White to off-white solid powder.[6]

Pharmacokinetically, tazobactam is typically co-administered with a β-lactam antibiotic, most commonly piperacillin (B28561). The pharmacokinetic profiles of both drugs are very similar, with half-lives around one hour and renal excretion being the primary route of elimination.[4][5]

Mechanism of Action: Irreversible Inhibition of β-Lactamases

Tazobactam functions as a mechanism-based inhibitor. It covalently binds to the active site of the β-lactamase enzyme. This interaction forms a stable acyl-enzyme intermediate that is slow to hydrolyze, effectively sequestering and inactivating the enzyme.[2] This prevents the β-lactamase from hydrolyzing the partner antibiotic (e.g., piperacillin), allowing the antibiotic to reach its PBP targets and exert its bactericidal effect.[5]

Kinetic studies have shown that tazobactam is a potent inhibitor of many common β-lactamases, including TEM-1, TEM-2, and SHV-1.[2][7] The process involves an initial reversible binding followed by the formation of an irreversible, inactivated complex. The number of times the enzyme can hydrolyze a tazobactam molecule before becoming permanently inactivated (the partition ratio or turnover number) is low for many key enzymes, indicating high inhibitory efficiency. For instance, the turnover number for the PC1 β-lactamase is just 2, while for TEM-2 it is 125.[2][7]

Quantitative Assessment of Efficacy

The addition of tazobactam significantly lowers the Minimum Inhibitory Concentration (MIC) of the partner antibiotic against many β-lactamase-producing organisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of piperacillin-tazobactam and ceftolozane-tazobactam against key Gram-negative pathogens. Data is presented as MIC₅₀/MIC₉₀ (in µg/mL), the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: Activity of Piperacillin-Tazobactam against ESBL-Producing Enterobacteriaceae

| Organism | No. of Isolates | Piperacillin-Tazobactam MIC₅₀ (µg/mL) | Piperacillin-Tazobactam MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| E. coli (ESBL phenotype) | 65 | 4 | >64 | [8] |

| K. pneumoniae (ESBL phenotype) | 40 | 16 | >64 | [8] |

| All Enterobacteriaceae (632 total) | 278 (ESBL) | - | - |[9] |

Note: In the study by Stevens et al., 60.6% of all Enterobacteriaceae were susceptible at the breakpoint of ≤16 µg/mL.[9]

Table 2: Activity of Ceftolozane-Tazobactam against Resistant Enterobacteriaceae and P. aeruginosa

| Organism Group | No. of Isolates | Ceftolozane-Tazobactam MIC₅₀ (µg/mL) | Ceftolozane-Tazobactam MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Enterobacteriaceae (Overall) | 7,071 | 0.25 | 1 | [6] |

| Enterobacteriaceae (ESBL phenotype) | 5,950 | 0.5 | 8 | [4] |

| Enterobacteriaceae (Carbapenem-Resistant) | - | >32 | >32 | [4] |

| P. aeruginosa (Overall) | 1,971 | 0.5 | 2 | [6] |

| P. aeruginosa (Multidrug-Resistant) | 310 | 2 | 8 | [6] |

| P. aeruginosa (Extensively Drug-Resistant) | 175 | 4 | 16 |[6] |

Key Experimental Protocols

Evaluating the efficacy of a β-lactam/β-lactamase inhibitor combination requires standardized and reproducible experimental methods.

Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antibiotic combination like piperacillin-tazobactam, following guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the β-lactam antibiotic (e.g., piperacillin) in the presence of a fixed concentration of the β-lactamase inhibitor (e.g., tazobactam, typically fixed at 4 µg/mL). The MIC is the lowest concentration of the β-lactam that completely inhibits visible bacterial growth.[10]

Detailed Protocol:

-

Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of piperacillin and a separate stock solution of tazobactam in an appropriate solvent (e.g., sterile deionized water).[11]

-

Create a working solution of piperacillin for serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare a separate CAMHB solution containing tazobactam at double the final desired fixed concentration (e.g., 8 µg/mL).

-

-

Plate Preparation:

-

Using a 96-well microtiter plate, dispense 50 µL of the tazobactam-containing CAMHB into each well (except the growth control well, which receives 100 µL of standard CAMHB).

-

Dispense 50 µL of the piperacillin working solution into the first column of wells.

-

Perform serial twofold dilutions by transferring 50 µL from each well to the next well in the same row, creating a concentration gradient of piperacillin. Discard 50 µL from the last well.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control well) with 50 µL of the final bacterial inoculum. The final volume in each test well will be 100 µL.

-

Include a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).

-

Cover the plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.

-

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of piperacillin (in the presence of the fixed tazobactam concentration) that shows no visible growth.[10]

-

In Vivo Efficacy: The Murine Thigh Infection Model

The neutropenic mouse thigh model is a highly standardized and widely used in vivo system to evaluate the efficacy of antimicrobial agents under conditions that mimic a soft tissue infection.[11][12]

Principle: Mice are rendered neutropenic to reduce the influence of the host immune system, allowing for a clearer assessment of the drug's direct antibacterial activity. Bacteria are injected directly into the thigh muscle, and the reduction in bacterial load (CFU/gram of tissue) after treatment is measured.[13]

Detailed Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide (B585) to mice via intraperitoneal injection to induce neutropenia (a state of low neutrophil count). A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[13]

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture and adjust it to a predetermined concentration (e.g., 10⁷ CFU/mL) in a suitable medium or saline.[13]

-

-

Infection:

-

Two hours before initiating antibiotic therapy, inject a 0.1 mL volume of the bacterial inoculum directly into the thigh muscle of each mouse.[13]

-

-

Treatment:

-

A control group receives a vehicle (placebo).

-

Treatment groups receive the antibiotic combination (e.g., piperacillin-tazobactam) at various dosing regimens (e.g., different doses and dosing intervals) administered subcutaneously or intravenously.[14] Treatment typically begins 2 hours post-infection and continues for a set period, often 24 hours.[14]

-

-

Quantification of Bacterial Load:

-

At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically dissect the entire thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate them onto appropriate agar.

-

After incubation, count the colonies to determine the number of CFU per gram of thigh tissue.

-

-

Data Analysis:

-

The efficacy of the treatment is determined by comparing the log₁₀ CFU/g in the treated groups to the CFU/g in the vehicle control group at the end of the experiment. A bacteriostatic effect is defined as no net change in bacterial count, while a bactericidal effect is typically a ≥3-log₁₀ reduction in CFU/g.

-

Bacterial Resistance Pathways to Tazobactam Combinations

Despite the effectiveness of tazobactam, bacteria can develop resistance to β-lactam/inhibitor combinations through several mechanisms. Understanding these pathways is crucial for the development of next-generation inhibitors.

-

Hyperproduction of β-Lactamases: Some bacteria can overcome the inhibitor by simply producing massive quantities of β-lactamase. Gene amplification of blaTEM-1 or mutations in the promoter region can lead to enzyme levels that saturate and overwhelm the fixed concentration of tazobactam.[15][16]

-

Expression of Inhibitor-Resistant β-Lactamases: Mutations in the β-lactamase active site can reduce the binding affinity of tazobactam, rendering it less effective. Additionally, some β-lactamase families, like OXA-1, are inherently poorly inhibited by tazobactam.[17]

-

Upregulation of Efflux Pumps: Gram-negative bacteria possess multi-drug efflux pumps, such as the AcrAB-TolC system, that can actively expel antibiotics and inhibitors from the cell.[18] The expression of these pumps is controlled by global regulatory networks like the Mar/Sox/Rob regulon .[19][20] Inducers (e.g., salicylate, oxidative stress) can activate transcription factors like MarA or SoxS, which in turn upregulate the genes encoding the efflux pump components, reducing the intracellular concentration of the drugs.[21][22][23]

-

Induction of AmpC β-Lactamases: In some bacteria like Enterobacter cloacae, the chromosomal ampC gene is inducible. In the presence of certain β-lactams, fragments of the peptidoglycan cell wall accumulate in the cytoplasm. These fragments act as signaling molecules that activate the transcriptional regulator AmpR, leading to high-level expression of the AmpC β-lactamase, which can be poorly inhibited by tazobactam.[24][25][26]

Conclusion and Future Directions

This compound remains a vital weapon in the clinical armamentarium against resistant bacterial infections. Its ability to neutralize a broad range of β-lactamases restores the utility of established antibiotics like piperacillin and enables the development of novel combinations like ceftolozane-tazobactam. The technical methodologies outlined in this guide—from in vitro MIC determination to in vivo animal models—are fundamental to the continued evaluation of its efficacy and the development of future antimicrobial strategies.

However, the evolution of resistance is relentless. The emergence of bacteria that can overcome tazobactam through mechanisms like enzyme hyperproduction, efflux, and the expression of inhibitor-resistant enzymes underscores the need for ongoing surveillance and innovation. Future research must focus on developing novel β-lactamase inhibitors with an even broader spectrum of activity, including against metallo-β-lactamases, and on finding new ways to circumvent these complex resistance networks. A deep, technical understanding of both the inhibitor and the resistance mechanisms it faces is paramount to staying one step ahead in the fight against antibiotic resistance.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ihma.com [ihma.com]

- 10. benchchem.com [benchchem.com]

- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 12. criver.com [criver.com]

- 13. noblelifesci.com [noblelifesci.com]

- 14. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Piperacillin-Tazobactam (TZP) Resistance in Escherichia coli Due to Hyperproduction of TEM-1 β-Lactamase Mediated by the Promoter Pa/Pb [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. The Mar, Sox, and Rob Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Different effects of transcriptional regulators MarA, SoxS and Rob on susceptibility of Escherichia coli to cationic antimicrobial peptides (CAMPs): Rob-dependent CAMP induction of the marRAB operon - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mechanism of suppression of piperacillin resistance in enterobacteria by tazobactam - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Tazobactam Acid vs. Tazobactam Sodium for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Tazobactam (B1681243) acid and Tazobactam sodium for in vitro studies. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of the appropriate form of Tazobactam for their experimental needs. This guide delves into their chemical and physical properties, stability, and practical application in common in vitro assays, supported by detailed experimental protocols and visual aids.

Introduction to Tazobactam

Tazobactam is a potent and irreversible inhibitor of a broad spectrum of β-lactamase enzymes.[1] It is structurally similar to other β-lactamase inhibitors like sulbactam (B1307) and clavulanic acid.[2] By itself, Tazobactam possesses weak antibacterial activity.[3] Its primary role is to protect β-lactam antibiotics, such as piperacillin, from degradation by bacterial β-lactamases, thereby restoring their efficacy against resistant strains.[2][4] For in vitro research, Tazobactam is commercially available in two forms: Tazobactam acid and its sodium salt, Tazobactam sodium. The choice between these two forms for experimental purposes is primarily dictated by their solubility and the pH of the experimental medium.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of both this compound and Tazobactam sodium is crucial for their effective use in in vitro studies. The key properties are summarized in the table below.

| Property | This compound | Tazobactam Sodium |

| Molecular Formula | C₁₀H₁₂N₄O₅S | C₁₀H₁₁N₄NaO₅S |

| Molecular Weight | 300.29 g/mol | 322.27 g/mol [3] |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility in Water | Sparingly soluble | Soluble[3] |

| Solubility in Methanol | Slightly soluble | Soluble[3] |

| pKa | ~2.3 (predicted) | Not Applicable |

Note: In a buffered aqueous solution at or near physiological pH (e.g., pH 7.4), this compound will deprotonate to form its conjugate base, the tazobactamate anion. This is the same ionic form present when Tazobactam sodium is dissolved in an aqueous solution. Therefore, in a buffered system, the active form of Tazobactam is identical regardless of whether the starting material is the acid or the sodium salt.

Stability in Aqueous Solutions

The stability of Tazobactam in aqueous solutions is a critical factor for the reliability and reproducibility of in vitro experiments. Stability is significantly influenced by pH, temperature, and the presence of buffers.

| Condition | Observation |

| pH | Tazobactam is most stable in solutions with a pH between 6.0 and 7.0.[5] It degrades more rapidly at both high and low pH.[6] In acidic conditions (pH ~2), Tazobactam is relatively stable, with approximately 97.9% remaining after 6 hours at 30°C.[6] Under alkaline conditions, it is highly unstable.[6] |

| Temperature | Reconstituted solutions of piperacillin/tazobactam are stable for up to 24 hours at room temperature and for up to 48 hours when refrigerated (2-8°C).[7] One study showed stability for up to 28 days at 5°C.[5] |

| Buffer | The use of a citrate (B86180) buffer has been shown to significantly improve the stability of Tazobactam in aqueous solutions.[6] |

Key Takeaway for Researchers: For prolonged experiments, it is advisable to prepare fresh solutions of Tazobactam. If storage is necessary, refrigeration at 2-8°C in a buffered solution (pH 6.5-7.0) is recommended.

Potency as a β-Lactamase Inhibitor

Tazobactam is a potent inhibitor of a wide range of β-lactamases, including Class A and some Class C enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Ki).

| β-Lactamase | IC₅₀ (nM) |

| TEM-1 | 98 |

| SHV-1 | 220 |

| K1 | 190 |

| P99 | >100,000 |

Data adapted from a study comparing IC₅₀ values of various β-lactamase inhibitors. The specific form (acid or sodium) was not detailed, but as discussed, in a buffered assay system, the active species would be the same.

Experimental Protocols

Preparation of Stock Solutions

5.1.1. Tazobactam Sodium Stock Solution (10 mg/mL)

-

Weighing: Accurately weigh the desired amount of Tazobactam sodium powder.

-

Dissolution: Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 10 mg/mL.

-

Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).

5.1.2. This compound Stock Solution (10 mg/mL)

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Initial Suspension: Suspend the powder in a small volume of sterile, deionized water. This compound is sparingly soluble in water.

-

pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise to the suspension until the this compound is completely dissolved. Monitor the pH and adjust to approximately 7.0. This process converts the acid to its more soluble sodium salt in situ. A patent for preparing Tazobactam sodium from the acid suggests using sodium bicarbonate or sodium hydroxide.[8]

-

Final Volume Adjustment: Once dissolved and the pH is neutralized, add sterile, deionized water or a suitable buffer to reach the final desired concentration of 10 mg/mL.

-

Sterilization and Storage: Follow the same sterilization and storage procedures as for the Tazobactam sodium stock solution.

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of Tazobactam.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the MIC of an antibiotic in combination with Tazobactam.

Materials:

-

Tazobactam stock solution (from either acid or sodium salt)

-

β-lactam antibiotic stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in log-phase growth

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

Procedure:

-

Prepare Tazobactam Working Solution: Dilute the Tazobactam stock solution in CAMHB to a concentration of 8 µg/mL. This will result in a final concentration of 4 µg/mL in the assay wells.

-